Ecgonine methyl ester hydrochloride
Description
Ecgonine methyl ester hydrochloride (EMEH, CAS: 38969-40-3) is a synthetic derivative of ecgonine, a tropane alkaloid and primary metabolite of cocaine. Its molecular formula is C₁₀H₁₈ClNO₃, with a molecular weight of 235.71 g/mol . Structurally, EMEH consists of a bicyclic tropane backbone with a methyl ester group at the C2 position and a hydroxyl group at C3, forming a hydrochloride salt (Figure 1) .
EMEH is critical in forensic and clinical toxicology as a reference standard for detecting cocaine metabolites. It is classified as a DEA Schedule II controlled substance due to its structural and pharmacological relationship to cocaine .
Properties
CAS No. |
38969-40-3 |
|---|---|
Molecular Formula |
C10H18ClNO3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2;/h6-9,12H,3-5H2,1-2H3;1H/t6-,7+,8-,9+;/m0./s1 |
InChI Key |
RLLMNWXOZDXKCQ-NPPHLGRCSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Anhydroecgonine Methyl Ester (AEME)
- Molecular Formula: C₁₀H₁₅NO₃
- Key Differences : AEME lacks the hydroxyl group at C3, forming an anhydro derivative. This structural change increases lipophilicity and volatility, making AEME a pyrolysis product of crack cocaine .
- Applications : Used in forensic analysis to distinguish crack cocaine use from cocaine hydrochloride consumption .
Ecgonine Ethyl Ester Hydrochloride
- Molecular Formula: C₁₁H₂₀ClNO₃
- Key Differences: The ethyl ester group (vs.
Benzoylecgonine
- Molecular Formula: C₁₆H₁₉NO₄
- Key Differences : Benzoylecgonine replaces the methyl ester with a benzoyl group, enhancing polarity. It is the primary urinary metabolite of cocaine and serves as a biomarker for cocaine use .
- Applications : Gold standard in workplace drug testing and forensic toxicology .
Ecgonine Hydrochloride
Deuterated EMEH (EMEH-D3)
- Molecular Formula: C₁₀H₁₄D₃ClNO₃
- Key Differences : Deuterium substitution at the methyl group improves detection accuracy in mass spectrometry by providing distinct isotopic peaks .
- Applications : Internal standard for quantitative analysis of cocaine metabolites .
Physicochemical and Analytical Properties
Table 1: Comparative Physicochemical Data
- Lipophilicity : EMEH (LogP = 0.74) is less polar than benzoylecgonine (LogP = -0.5) but more polar than AEME (LogP = 1.2), influencing its distribution in biological matrices .
- Thermal Stability : AEME’s anhydro structure enhances volatility, making it detectable in smoke residues, unlike EMEH .
Pharmacological and Toxicological Profiles
- EMEH: Acts as a minor cocaine metabolite with negligible psychoactive effects. Its hydrochloride salt improves stability for analytical use .
- AEME: Not pharmacologically active but serves as a biomarker for crack cocaine use due to its presence in pyrolysis products .
- Benzoylecgonine: Non-psychoactive and excreted renally; used to confirm cocaine exposure up to 72 hours post-ingestion .
Preparation Methods
Reaction Mechanism and Conditions
The reduction of 2-CMT to EME proceeds via a stereospecific hydrogenation of the ketone group at the 3-position of the tropane ring. Sodium amalgam, generated electrochemically, serves as the reducing agent, while sulfuric acid maintains an optimal pH range of 3.0–4.5 to prevent side reactions. The reaction mechanism involves:
-
Electrochemical Generation of Sodium Amalgam : Sodium ions are reduced at a mercury cathode, forming a sodium-mercury alloy.
-
Protonation of 2-CMT : Sulfuric acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the amalgam.
-
Stereoselective Reduction : The reaction yields a mixture of (−)-ecgonine methyl ester (EME) and pseudoecgonine methyl ester (PEM) in a ratio ≥2.4:1.
Key parameters for this step are summarized in Table 1.
Table 1: Reaction Parameters for 2-CMT Reduction
| Parameter | Value/Range | Impact on Reaction Efficiency |
|---|---|---|
| Sodium amalgam feed rate | 0.5–1.5 g/min | Higher rates reduce reaction time |
| pH | 3.0–4.5 (H₂SO₄ adjusted) | Prevents PEM formation |
| Temperature | 20–25°C | Minimizes thermal degradation |
| Reaction time | ≤3 hours | 97.5% conversion of 2-CMT |
Purification and Isolation
Following reduction, EME is isolated as its hydrochloride salt through a multi-step purification process:
-
Basification : The reaction mixture is adjusted to pH 8.7–11 using potassium carbonate or sodium hydroxide, converting EME to its free base.
-
Solvent Extraction : Dichloromethane (DCM) extracts EME from the aqueous phase, leaving PEM and unreacted 2-CMT in the aqueous layer.
-
Acidification : Methanolic HCl is added to the DCM extract, precipitating EME HCl as a white crystalline solid.
-
Recrystallization : The crude product is dissolved in isopropyl alcohol, filtered, and precipitated with acetone to achieve ≥99.5% purity.
Table 2: Impurity Profile of EME HCl
| Impurity | Maximum Allowable Concentration |
|---|---|
| Residual 2-CMT | ≤2.5% |
| PEM | ≤0.1% |
| Ethyl cocaine | ≤0.15% |
Comparative Analysis with Prior Synthesis Methods
Historically, EME HCl was synthesized via batch reduction using pre-formed sodium amalgam and formic acid (U.S. Pat. No. 7,855,296). However, this method suffered from prolonged reaction times (≥5 hours) and lower yields (85–90%) due to incomplete reduction and PEM co-production. The electrochemical approach resolves these issues through:
-
Continuous Amalgam Supply : Fresh sodium amalgam is fed into the reactor, maintaining consistent reducing power.
-
pH Optimization : Sulfuric acid replaces formic acid, avoiding sodium formate precipitation and stabilizing the reaction medium.
Table 3: Method Comparison
| Metric | Electrochemical Method (US20190224185A1) | Traditional Batch Method (U.S. Pat. No. 7,855,296) |
|---|---|---|
| Reaction time | 3 hours | 5–6 hours |
| 2-CMT conversion | ≥97.5% | ≤90% |
| EME/PEM ratio | 2.4:1 | 1.3:1 |
| Ethyl cocaine impurity | ≤0.15% | ≥1.0% |
Quality Control and Scalability
Industrial-scale production requires stringent quality control measures:
-
In-Process Analytics : Gas chromatography (GC) monitors 2-CMT conversion and PEM levels, ensuring compliance with pharmacopeial standards.
-
Solvent Recycling : Isopropyl alcohol and acetone are recovered via distillation, reducing manufacturing costs by 20–25%.
-
Thermal Stability : EME HCl remains stable at temperatures ≤30°C, enabling long-term storage without degradation.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for ecgonine methyl ester hydrochloride to ensure chemical stability during experimental use?
- Methodological Answer: Stability studies indicate that this compound should be stored at 2–8°C in airtight, light-protected containers to minimize hydrolysis and degradation. This is critical for maintaining structural integrity, particularly for polar ester functionalities prone to hydrolysis under ambient conditions .
Q. Which analytical techniques are most suitable for quantifying this compound in complex biological matrices?
- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 230–240 nm) or gas chromatography-mass spectrometry (GC-MS) are preferred. These methods are validated for separating polar metabolites like ecgonine methyl ester from biological matrices, as demonstrated in cocaine metabolite profiling studies . For enhanced sensitivity, derivatization with agents such as BSTFA may be employed prior to GC-MS analysis .
Q. How can researchers confirm the structural identity of synthesized this compound?
- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Key spectral markers include:
- ¹H NMR: Peaks for the methyl ester group (~3.7 ppm) and tropane ring protons (2.5–3.5 ppm).
- HRMS: A molecular ion peak at m/z 235.71 (C₁₀H₁₈ClNO₃) .
Advanced Research Questions
Q. What role do deuterium-labeled analogs (e.g., [²H₃]-ecgonine methyl ester hydrochloride) play in pharmacokinetic studies?
- Methodological Answer: Deuterated analogs serve as internal standards in quantitative LC-MS/MS workflows, correcting for matrix effects and ionization efficiency variations. For instance, [²H₃]-labeled ecgonine methyl ester improves accuracy in tracer studies measuring metabolic clearance rates or tissue distribution .
Q. How can researchers resolve contradictions in degradation kinetics data between in vitro and in vivo studies?
- Methodological Answer:
- Controlled In Vitro Models: Simulate physiological conditions (e.g., pH 7.4 buffer with esterase enzymes) to approximate in vivo hydrolysis rates.
- Isotopic Tracers: Use [²H₃]-labeled ecgonine methyl ester to distinguish parent compound degradation from matrix interference in vivo.
- Statistical Validation: Apply multivariate regression to identify confounding variables (e.g., interspecies enzyme activity differences) .
Q. What metabolic pathways involve this compound, and how can they be experimentally mapped?
- Methodological Answer: Ecgonine methyl ester is a primary metabolite of cocaine via hepatic carboxylesterases. To map pathways:
- In Vitro Incubations: Use human liver microsomes with NADPH cofactors.
- Metabolite Identification: Employ LC-HRMS to detect downstream products like anhydroecgonine methyl ester (a pyrolysis marker) and ecgonine .
- Kinetic Analysis: Calculate enzyme affinity (Km) and catalytic efficiency (Vmax) using Michaelis-Menten models .
Notes for Methodological Rigor
- Synthesis Optimization: When synthesizing this compound, monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of chloroform:methanol (9:1) .
- Ethical Compliance: As a Schedule II controlled substance analog, ensure institutional approvals (e.g., DEA licenses) are secured for procurement and use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
